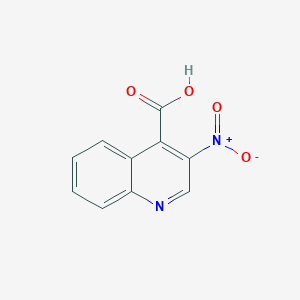

3-Nitroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-6-3-1-2-4-7(6)11-5-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPRYTVBUDRKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282499 | |

| Record name | 3-nitroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-50-2 | |

| Record name | NSC26138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies for 3 Nitroquinoline 4 Carboxylic Acid Scaffolds

Chemical Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline (B57606) ring, making it a focal point for various chemical transformations.

Reductive Transformations to Aminoquinoline Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation. This conversion to the corresponding 3-aminoquinoline-4-carboxylic acid is a critical step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. These methods are generally efficient and provide high yields of the amino product. The resulting 3-aminoquinoline-4-carboxylic acid serves as a key intermediate for further derivatization, such as in the construction of more complex heterocyclic systems or for the introduction of various substituents through reactions targeting the amino group.

For instance, the reduction of various nitroquinolines to their corresponding aminoquinolines has been achieved in mild conditions using stannous chloride, with yields of up to 86%. nih.gov This method is compatible with a range of functional groups, including hydroxyl, alkyl, and halogen atoms. nih.gov

Table 1: Reductive Transformations of Nitroquinolines

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Various Nitroquinolines | SnCl2 | Corresponding Aminoquinolines | Up to 86 | nih.gov |

Nucleophilic Displacement Reactions Involving Nitroquinolines

The nitro group, being a strong electron-withdrawing group, activates the quinoline ring towards nucleophilic attack. This allows for nucleophilic displacement reactions, where the nitro group itself or a suitably positioned leaving group can be substituted by a nucleophile. While direct displacement of the nitro group is less common, its presence facilitates nucleophilic aromatic substitution (SNAr) of other leaving groups on the quinoline ring.

For example, a halogen atom at a position activated by the nitro group can be readily displaced by various nucleophiles such as amines, alkoxides, and thiolates. This provides a powerful method for introducing a wide range of functional groups onto the quinoline scaffold. In some cases, the nitro group itself can be displaced, particularly when a strong nucleophile is used and the reaction conditions are carefully controlled. These reactions often proceed through a Meisenheimer complex intermediate. mdpi.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the quinoline ring offers another avenue for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid can be readily converted to its corresponding esters and amides through standard organic synthesis methods. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction.

Amidation involves the reaction of the carboxylic acid with an amine. researchgate.net This can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by treatment with the desired amine. Direct coupling of the carboxylic acid and amine using coupling reagents is also a common and efficient method. These esterification and amidation reactions are crucial for creating libraries of compounds with diverse functionalities, which is a common strategy in drug discovery programs. nih.gov

Table 2: Esterification and Amidation of Quinoline-4-carboxylic Acids

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | Alcohols, H2SO4 | Esterification | Quinoline-4-carboxylate derivatives | researchgate.net |

| Carboxylic acids | Amines, Heat or DCC | Amidation | Amides | youtube.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful transformation for accessing quinolines without a substituent at the 4-position. This reaction is typically achieved by heating the carboxylic acid, sometimes in the presence of a catalyst. The ease of decarboxylation can be influenced by the presence of other substituents on the quinoline ring.

For instance, the presence of a carbonyl group at the beta-position relative to the carboxylic acid can facilitate decarboxylation upon heating. youtube.com In some cases, decarboxylation can occur as a tandem reaction following another transformation, such as a conjugate addition. rsc.org

Diversification of the Quinoline Core

Beyond the direct modification of the nitro and carboxylic acid groups, the 3-nitroquinoline-4-carboxylic acid scaffold can be used as a starting point for more extensive modifications of the quinoline core itself. The presence of the directing groups allows for regioselective introduction of further substituents onto the benzene (B151609) portion of the quinoline ring through electrophilic aromatic substitution reactions.

Furthermore, the functional groups can be utilized in cyclization reactions to build fused heterocyclic systems. For example, the amino group, obtained after reduction of the nitro group, can be condensed with a suitable partner to form an additional ring fused to the quinoline system. These strategies significantly expand the chemical space that can be explored starting from this compound, enabling the synthesis of a wide variety of complex and potentially bioactive molecules.

Electrophilic and Nucleophilic Aromatic Substitution on Nitroquinoline Derivatives

The reactivity of the quinoline ring in this compound towards aromatic substitution is heavily influenced by its substituents. The nitro group at the C-3 position and the carboxylic acid at C-4 are powerful electron-withdrawing groups, which significantly deactivate the aromatic system towards electrophilic attack. masterorganicchemistry.comlibretexts.org Consequently, electrophilic aromatic substitution reactions, such as further nitration or halogenation, are generally difficult to achieve and require harsh reaction conditions. The primary method for introducing the nitro group onto the quinoline ring is itself an electrophilic nitration step during the synthesis of the core scaffold, rather than a subsequent derivatization. nih.gov

Conversely, this pronounced electron deficiency makes the nitroquinoline ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . nih.govyoutube.com The nitro group strongly activates the quinoline nucleus for attack by nucleophiles, particularly at positions ortho and para to it. nih.govlibretexts.org This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization involving the nitro group. nih.govlibretexts.org

Two primary SNAr mechanisms are relevant for nitroquinoline derivatives:

Addition-Elimination (SNAr): In derivatives containing a suitable leaving group (e.g., a halogen) at an activated position, a nucleophile can readily displace it. libretexts.orgmdpi.com For instance, a chlorine atom at the C-4 position of a nitroquinoline is susceptible to displacement by various nucleophiles. nih.gov The reaction proceeds in two steps: initial attack of the nucleophile to form a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This powerful method allows for the direct substitution of a hydrogen atom located at a position activated by the nitro group. nih.gov The reaction involves the attack of a nucleophile (often a carbanion) on an electron-deficient aromatic ring, followed by the elimination of a vicinal hydrogen atom. nih.gov Studies on various nitroquinolines have demonstrated successful amination via VNS, where an amino group is introduced at the position ortho or para to the nitro functionality. nih.gov

The table below summarizes representative nucleophilic substitution reactions on nitroquinoline systems.

| Nitroquinoline Substrate | Reaction Type | Reagent/Conditions | Product | Key Finding |

|---|---|---|---|---|

| 4-Chloro-8-nitroquinoline | SNAr | Potassium 9H-carbazol-9-ide, THF, reflux | 9-(8-Nitroquinolin-4-yl)-9H-carbazole | Demonstrates the SNAr displacement of a halogen at the activated C-4 position. nih.gov |

| 8-Nitroquinoline | VNS | Potassium 9H-carbazol-9-ide, THF, reflux | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | Illustrates the direct substitution of hydrogen (amination) at the C-7 position, which is ortho to the C-8 nitro group. nih.gov |

| 1-Chloro-2,4-dinitrobenzene (Model Compound) | SNAr | Dimethylamine, Ethanol, RT | N,N-Dimethyl-2,4-dinitroaniline | A classic example showing the immense activating influence of nitro groups on nucleophilic displacement of a halide. libretexts.org |

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazoquinolines, Triazines)

The functional groups of this compound are ideal handles for constructing fused heterocyclic systems, which are prominent motifs in medicinal chemistry. The general strategy involves the chemical modification of the nitro group, typically through reduction to an amine, to generate a reactive intermediate that can undergo intramolecular or intermolecular cyclization.

A critical precursor for many annulation reactions is 3-aminoquinoline-4-carboxylic acid , obtained via the reduction of the parent nitro compound. This ortho-amino acid is a versatile building block for forming five- or six-membered heterocyclic rings fused to the quinoline 'c' face (the C-3 and C-4 positions).

Synthesis of Fused Imidazoquinolines: The formation of an imidazole (B134444) ring fused to the quinoline core creates the imidazo[4,5-c]quinoline system. This is typically achieved by reacting the 3-aminoquinoline-4-carboxylic acid intermediate with a reagent that can provide the final carbon atom of the imidazole ring.

Reaction with Orthoesters: Condensation with an orthoester, such as triethyl orthoformate, followed by cyclization, introduces a single carbon atom to form the fused imidazole.

Phillips-Ladenburg Reaction: Reaction with an aldehyde followed by oxidative cyclization can also yield the corresponding substituted imidazo[4,5-c]quinoline.

Synthesis of Fused Triazines: The construction of a fused triazine ring results in the triazino[4,5-c]quinoline (also named quinolino[3,4-e] nih.govnih.govchim.ittriazine) system. This transformation requires the introduction of two additional nitrogen atoms and one carbon atom. A common pathway involves:

Conversion of the 3-amino group to a diazonium salt using nitrous acid (NaNO₂/HCl).

The resulting diazonium salt can then be coupled with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate).

Subsequent intramolecular cyclization of the intermediate azo compound leads to the formation of the fused 1,2,4-triazine (B1199460) ring.

These cyclization strategies significantly expand the chemical diversity accessible from the this compound scaffold, leading to compounds with distinct structural and electronic properties.

The table below outlines these generalized cyclization strategies.

| Starting Material (Precursor) | Reagent(s) | Intermediate | Fused Heterocyclic System | Reaction Type |

|---|---|---|---|---|

| 3-Aminoquinoline-4-carboxylic acid | 1. R-CHO (Aldehyde) 2. Oxidizing agent | Schiff base | Imidazo[4,5-c]quinoline | Condensation/Oxidative Cyclization |

| 3-Aminoquinoline-4-carboxylic acid | HC(OEt)₃ (Triethyl orthoformate) | Formimidate ester | Imidazo[4,5-c]quinoline | Condensation/Cyclization |

| 3-Aminoquinoline-4-carboxylic acid | 1. NaNO₂/HCl 2. CH₂(CN)₂ (Malononitrile) | Azo-coupled intermediate | Triazino[4,5-c]quinoline | Diazotization/Coupling/Cyclization |

| Quinoline-4-carboxylic acid (general) | Decarboxylation/Further reaction partners | - | Pyrrolo[3,4-c]quinoline-dione | Multi-step synthesis/Decarboxylative annulation researchgate.net |

Mechanistic Investigations of in Vitro Biological Activities of 3 Nitroquinoline 4 Carboxylic Acid and Analogues

Interactions with Biomolecular Targets and Cellular Processes (In Vitro)

DNA Intercalation and Its Impact on Cellular Function

While these findings relate to the general quinoline-4-carboxylic acid framework, the specific impact of a nitro group at the 3-position on DNA intercalation remains to be experimentally elucidated. The electron-withdrawing nature of the nitro group could influence the electronic distribution of the quinoline (B57606) ring system and, consequently, its interaction with the negatively charged phosphate (B84403) backbone or the bases within the DNA grooves. Further research is required to determine if 3-nitroquinoline-4-carboxylic acid acts as a DNA intercalator and the functional consequences of such an interaction.

Mechanisms of Apoptosis Induction in Cellular Models

The direct pro-apoptotic activity of this compound has not been specifically documented. However, related quinoline and quinazoline (B50416) derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. For example, certain quinazoline-4-carboxylic acid derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines. One such study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated its ability to arrest the cell cycle at the G1 phase and trigger apoptosis in MCF-7 breast cancer cells. nih.gov

The induction of apoptosis by quinoline derivatives can be linked to their ability to inhibit key cellular targets involved in cell survival and proliferation. While the precise mechanism for this compound is unknown, it is plausible that it could induce apoptosis by similar pathways, potentially involving the inhibition of critical enzymes or interference with signaling cascades that regulate cell death. However, without direct experimental evidence, this remains speculative.

Formation of Reactive Intermediates and Associated Cellular Damage

There is no specific information available on the formation of reactive intermediates from this compound and the resulting cellular damage. The metabolism of nitroaromatic compounds can sometimes lead to the formation of reactive nitroso and hydroxylamino intermediates, which can cause cellular damage through covalent binding to macromolecules like DNA and proteins, or by generating reactive oxygen species (ROS). The position of the nitro group on the aromatic ring system is a critical determinant of its metabolic activation and potential toxicity. Further investigation is needed to understand the metabolic fate of this compound and its potential to generate reactive species.

Enzyme Inhibition and Modulation of Signaling Pathways (e.g., eIF4A, hnps-PLA2, COX enzymes)

While direct inhibitory studies of this compound on eIF4A, hnps-PLA2, and COX enzymes are not available, research on related analogues provides some insights.

eIF4A Inhibition: A study on quinoline-4-carboxylic acid derivatives identified a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the translation initiation complex and a target in cancer therapy. Specifically, a 6-nitro substituted analogue, 2-(5-(4-Butylphenyl)furan-2-yl)-6-nitroquinoline-4-carboxylic acid (Compound 28 ), was found to be a highly potent eIF4A inhibitor. nih.gov The study highlighted the critical role of the carboxylic acid moiety for activity, as its esterification led to a complete loss of potency. nih.gov This suggests that the carboxylic acid likely forms important interactions within the enzyme's binding site. nih.gov The presence of a nitro group at the 6-position was also found to be more favorable for activity compared to a nitro group at the 8-position. nih.gov This indicates that the position of the electron-withdrawing nitro group significantly influences the inhibitory potential. Although this data is for a 6-nitro analogue, it suggests that this compound could potentially exhibit inhibitory activity against eIF4A, though this requires experimental confirmation.

hnps-PLA2 Inhibition: There is no available information on the inhibition of human non-pancreatic secretory phospholipase A2 (hnps-PLA2) by this compound or its close analogues.

COX Enzyme Inhibition: The inhibitory activity of quinoline-4-carboxylic acid derivatives against cyclooxygenase (COX) enzymes has been explored. Some studies have designed and synthesized 4-carboxyl quinoline derivatives as selective COX-2 inhibitors. These studies have shown that the substitution pattern on the quinoline ring is crucial for both potency and selectivity. However, these studies have not specifically investigated nitro-substituted derivatives. Therefore, the effect of this compound on COX enzymes remains unknown.

Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts

Influence of Nitro Group Position and Substituent Variations

While specific SAR studies for this compound are not available, research on various nitro-substituted quinoline-4-carboxylic acid analogues provides valuable insights into the influence of the nitro group's position and other substituents on their biological activities.

The position of the nitro group on the quinoline ring has been shown to be a critical determinant of biological activity. For instance, in the context of eIF4A inhibition, a 6-nitro substituent on the quinoline-4-carboxylic acid scaffold was found to be more potent than an 8-nitro substituent, while the activity of a 3-nitro analogue has not been reported. nih.gov This highlights that the electronic and steric effects of the nitro group, which vary with its position, significantly impact the interaction with the biological target.

Furthermore, studies on other quinoline-4-carboxylic acid derivatives have consistently shown that the carboxylic acid at the 4-position is crucial for various biological activities, including the inhibition of dihydroorotate (B8406146) dehydrogenase and eIF4A. nih.govnih.gov Esterification or removal of this group often leads to a significant decrease or complete loss of activity. nih.gov

The nature of other substituents on the quinoline ring also plays a significant role. For example, in a series of dihydroorotate dehydrogenase inhibitors, bulky hydrophobic substituents at the C(2) position were found to be necessary for potent inhibition. nih.gov

The table below summarizes the inhibitory activity of some nitro-substituted quinoline-4-carboxylic acid analogues against eIF4A, illustrating the importance of the nitro group position.

| Compound Name | Nitro Position | eIF4A Inhibition (IC50) | Reference |

| 2-(5-(4-Butylphenyl)furan-2-yl)-6-nitroquinoline-4-carboxylic acid | 6 | Potent | nih.gov |

| 2-(5-(4-Butylphenyl)furan-2-yl)-8-nitroquinoline-4-carboxylic acid | 8 | Less Potent | nih.gov |

This data, although not directly on this compound, underscores the principle that the substitution pattern, particularly the position of the nitro group, is a key factor in determining the biological activity of quinoline-4-carboxylic acid derivatives. Further research is needed to elucidate the specific structure-activity relationships for the 3-nitro isomer.

Information Deficit on this compound Impedes Detailed Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound this compound, preventing a detailed analysis of its in vitro biological activities and mechanistic properties as requested.

General principles of medicinal chemistry suggest that the carboxylic acid group is often crucial for the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can participate in hydrogen bonding and electrostatic interactions with biological targets, and its presence influences the compound's solubility and ability to cross cellular membranes. wiley-vch.de For instance, in other quinoline derivatives, the carboxylic acid function, often in combination with a nearby nitrogen atom, is suggested to be involved in chelation with metal ions, which could be a potential mechanism for their biological activity. nih.gov

Furthermore, modifications to the quinoline core are a common strategy in drug discovery to optimize the biological activity and selectivity of lead compounds. mdpi.comresearchgate.net The introduction of different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with specific biological targets.

However, without specific studies on this compound, any discussion on the role of its carboxylic acid group and the effects of quinoline core modifications would be purely speculative and not based on direct experimental evidence. The scientific community has not published research that would provide the necessary data for a detailed analysis as outlined.

Due to this absence of specific data, it is not possible to construct an article that adheres to the requested detailed outline, including data tables on research findings for this compound.

For a more comprehensive and data-rich analysis, it would be advisable to focus on a more extensively researched quinoline derivative where sufficient literature on its mechanistic studies, structure-activity relationships, and the specific roles of its functional groups is available.

Computational and Theoretical Chemistry Studies on 3 Nitroquinoline 4 Carboxylic Acid Systems

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the interaction between a drug candidate and its protein target.

For 3-nitroquinoline-4-carboxylic acid, molecular docking simulations are employed to predict how it fits within the binding pocket of a specific protein target. The process involves placing the ligand in various conformations and orientations within the receptor's active site and calculating a "scoring function" for each pose. This score estimates the binding affinity, often expressed in kcal/mol, where a more negative value suggests a stronger interaction.

Studies on analogous quinoline-4-carboxylic acid derivatives have shown that the quinoline (B57606) core, the carboxylic acid group, and other substituents engage in specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues. nih.gov The carboxylic acid moiety is often crucial, forming strong hydrogen bonds or salt bridges with basic residues like Arginine or Lysine. The nitro group on the this compound would be expected to act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The binding energy for related quinoline derivatives against targets like P-glycoprotein has been reported in ranges indicating significant affinity. nih.gov

Table 1: Representative Molecular Docking Results This table illustrates the type of data generated from molecular docking studies. The specific values are hypothetical and depend on the protein target being investigated.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Example Target A (e.g., Kinase) | -8.5 | Lys72, Asp184, Phe167 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| Example Target B (e.g., STAT3) | -7.9 | Arg609, Ser611, Tyr705 | Hydrogen Bond, Hydrophobic |

A primary outcome of molecular docking is the detailed visualization of the ligand within the protein's active site. This allows for the precise identification of the amino acid residues that form the binding pocket and directly interact with the ligand. semanticscholar.org For this compound, docking would identify which residues interact with the quinoline ring system, the nitro group, and the carboxylic acid. This information is critical for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. For instance, identifying an unoccupied pocket near the ligand could suggest where to add a functional group to create a new, favorable interaction. semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the system over time, providing a detailed picture of the conformational flexibility of both the ligand and the protein. researchgate.netchemrxiv.org

By running an MD simulation on the this compound-protein complex obtained from docking, researchers can:

Assess Binding Stability: Verify if the predicted docking pose is stable over a simulated timeframe (typically nanoseconds to microseconds).

Analyze Conformational Changes: Observe how the protein structure might adapt to the presence of the ligand and how the ligand itself might flex and move within the binding site.

Calculate Binding Free Energy: Employ more rigorous methods (like MM/PBSA or MM/GBSA) to refine the binding affinity calculated by docking, providing a more accurate estimation.

Studies on related quinoline derivatives have used MD simulations to confirm the stability of interactions with target enzymes and to validate the initial docking results. nih.govresearchgate.netchemrxiv.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers.

A pharmacophore model can be generated for this compound based on its structure and its docked pose within a target protein. nih.gov Key features would likely include:

An aromatic ring (the quinoline core).

A hydrogen bond acceptor (the nitro group and carbonyl oxygen).

A negative ionizable feature (the carboxylic acid).

Once created, this 3D pharmacophore model serves as a query for virtual screening. nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophoric features, leading to the discovery of novel scaffolds with the potential for similar biological activity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule at the atomic level. researchgate.netchemrxiv.org For this compound, these calculations can reveal:

Electron Distribution: Mapping the molecular electrostatic potential (MEP) highlights the electron-rich (negative potential, e.g., around the nitro and carboxyl groups) and electron-poor (positive potential) regions of the molecule, which are key to understanding intermolecular interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Reaction Pathways: DFT can be used to model potential metabolic reactions, such as the reduction of the nitro group or hydroxylation of the quinoline ring, by calculating the activation energies for different proposed mechanisms. nih.gov

Table 2: Representative Quantum Chemical Properties for this compound This table illustrates the type of data generated from quantum chemical calculations. Values are representative and would be determined using specific DFT methods and basis sets.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -3.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule. |

In Silico ADME-Tox Property Prediction for Lead Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADME-Tox models predict these properties computationally, saving significant time and resources in the early stages of drug discovery. nih.gov For this compound, these predictions would assess:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to be inhibited or serve as substrates for the compound. actascientific.com

Excretion: Forecasting the likely route of elimination from the body.

Toxicity: Screening for potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.comactascientific.com

These predictions help identify potential developmental hurdles early on and guide the chemical modification of the lead compound to optimize its drug-like properties. nih.gov

Table 3: Representative In Silico ADME-Tox Profile for this compound This table illustrates common parameters assessed in ADME-Tox predictions. The classifications are examples based on typical computational models.

| ADME-Tox Parameter | Predicted Outcome/Value |

|---|---|

| Human Intestinal Absorption (HIA) | Good |

| Blood-Brain Barrier (BBB) Penetration | Low |

| CYP2D6 Inhibition | Inhibitor |

| hERG Inhibition (Cardiotoxicity) | Non-inhibitor |

| Ames Mutagenicity | Positive (potential concern due to nitro group) |

| Lipinski's Rule of Five | 0 Violations |

Compound Reference Table

Strategic Applications of 3 Nitroquinoline 4 Carboxylic Acid and Derivatives in Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

3-Nitroquinoline-4-carboxylic acid serves as a versatile starting material for the construction of more complex heterocyclic systems. Its inherent reactivity, stemming from the nitro and carboxylic acid functionalities, allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis.

Precursors for Imidazo[4,5-c]quinolines

A significant application of this compound lies in its role as a precursor for the synthesis of imidazo[4,5-c]quinolines. These fused heterocyclic compounds are of considerable interest due to their diverse biological activities, including their function as modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway and as Toll-like receptor 7 (TLR7) agonists. nih.govnih.gov

The synthetic pathway to imidazo[4,5-c]quinolines from 3-nitroquinoline (B96883) derivatives typically involves a series of key transformations. The process often begins with the nitration of a quinolin-4-ol to introduce the nitro group at the 3-position. nih.gov This is followed by chlorination and subsequent displacement of the chloro group with an appropriate amine. The nitro group is then reduced to an amino group, creating a diaminoquinoline intermediate. This intermediate undergoes cyclization with a suitable reagent, such as an orthoester, to form the fused imidazole (B134444) ring of the imidazo[4,5-c]quinoline scaffold. nih.gov For instance, the synthesis of 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline and 2-butyl-1-(3,4,5-trimethoxybenzyl)-1H-imidazo[4,5-c]quinoline has been achieved through this general strategy. nih.gov

The resulting imidazo[4,5-c]quinoline derivatives have been investigated for their potential as anti-cancer agents and have shown activity against various cancer cell lines. rsc.org

Synthons for Naphtho- and Quinolinoacs.orgoakwoodchemical.comrsc.orgtriazines

While direct synthesis of naphtho- and quinolinotriazines from this compound is not extensively detailed, the broader class of triazines represents a significant area of medicinal chemistry. globalscitechocean.com Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. globalscitechocean.com They exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine. globalscitechocean.com Many triazine derivatives exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties. researchgate.net The synthesis of various fused triazine systems often involves the cyclization of appropriately substituted precursors. Given the functionalities present in this compound, it could theoretically serve as a synthon for quinolinotriazines through multi-step synthetic sequences involving reduction of the nitro group and subsequent condensation and cyclization reactions.

Intermediates in the Synthesis of Functionally Diverse Organic Compounds

This compound and its parent compound, quinoline-4-carboxylic acid, are pivotal intermediates in the synthesis of a wide array of functionally diverse organic molecules. researchgate.netimist.ma The quinoline (B57606) core is a prevalent scaffold in numerous natural products and bioactive compounds, exhibiting activities such as antitumor, antimalarial, antibacterial, and antiviral effects. nih.govresearchgate.net

The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids. nih.govmdpi.com Modifications and improvements to this and other classical methods like the Pfitzinger reaction are continuously being developed to enhance yields and employ more environmentally friendly conditions. researchgate.netimist.ma

The carboxylic acid group at the 4-position provides a handle for further functionalization. For example, it can be converted to esters or amides, leading to a vast library of derivatives with potentially unique biological properties. researchgate.net The nitro group at the 3-position can be reduced to an amine, which can then be acylated or participate in other coupling reactions to introduce further diversity. mdpi.com This strategic positioning of reactive groups makes this compound a valuable building block for creating complex molecules with tailored functions.

Design of Chemical Probes and Tools for Biological Research

Quinoline derivatives, including those derived from this compound, are utilized in the design of chemical probes and tools for biological research. smolecule.com These probes are instrumental in studying biological processes, such as enzyme activity and cellular pathways. For instance, quinoline-based compounds have been investigated as potential enzyme inhibitors. smolecule.com

The development of chemical probes often involves incorporating a reporter group, such as a fluorophore, into the molecule to allow for detection and tracking within biological systems. ljmu.ac.uk The versatile chemistry of the quinoline scaffold allows for the strategic placement of such reporter groups. While specific examples of this compound being directly used as a chemical probe are not prevalent, its derivatives with modified functionalities could be adapted for such purposes. The inherent biological activities of quinoline compounds make them attractive starting points for developing probes to investigate specific biological targets. smolecule.com

Emerging Trends and Future Research Trajectories in 3 Nitroquinoline 4 Carboxylic Acid Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of the quinoline (B57606) core has traditionally been accomplished through classic reactions such as the Doebner, Pfitzinger, and Conrad-Limpach methods. researchgate.net However, these approaches often face limitations, including the use of harsh or corrosive catalysts, extended reaction times, and modest yields, particularly with substituted precursors. researchgate.netresearchgate.net Future research is focused on developing more efficient, scalable, and environmentally benign synthetic routes.

Recent advancements have provided powerful alternatives. The Doebner hydrogen-transfer reaction, for instance, has been refined for the synthesis of substituted quinolines from anilines that possess electron-withdrawing groups—a feature directly relevant to precursors of 3-Nitroquinoline-4-carboxylic acid. nih.gov This method has proven effective for large-scale synthesis. nih.gov Other modern techniques include the use of microwave irradiation to accelerate reactions, often reducing completion times from hours to minutes. researchgate.net Furthermore, the exploration of novel catalytic systems, such as Ytterbium perfluorooctanoate [Yb(PFO)3], has shown promise in improving yields under milder conditions. researchgate.net A rapid, room-temperature synthesis of 3-carboxylquinolines has also been reported using a domino condensation-cyclization-ring opening reaction, highlighting a move towards process simplification. scispace.com

Comparative Overview of Synthetic Methods for Quinoline-4-Carboxylic Acids

| Method | Key Reactants | Typical Conditions | Key Advantages/Findings | Reference |

|---|---|---|---|---|

| Doebner Reaction (Conventional) | Aniline (B41778), Aldehyde, Pyruvic Acid | Reflux in Ethanol | Fundamental method, but can have low yields with deactivated anilines. | nih.gov |

| Doebner Hydrogen-Transfer Reaction | Aniline, Aldehyde, Pyruvic Acid | Heated at 65 °C | Improved yields for anilines with electron-withdrawing groups; scalable. | nih.gov |

| Microwave-Assisted Doebner | m-Chloroaniline, Benzaldehyde, Pyruvic Acid | Microwave irradiation (1-2 min) in Ethanol | Drastically reduced reaction time. | researchgate.net |

| Catalytic Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Reflux with Ytterbium perfluorooctanoate [Yb(PFO)3] in water | Good yields using a catalytic amount of a recyclable catalyst. | researchgate.net |

| Domino Reaction | 4-Chloro-3-formylcoumarin, Substituted Anilines | 30% H2SO4 in Methanol, Room Temperature (5-30 min) | Extremely rapid, efficient, and occurs at room temperature. | scispace.com |

In-depth Elucidation of Molecular Mechanisms of Action

While the quinoline-4-carboxylic acid motif is present in many active compounds, the precise molecular mechanisms are often compound-specific and represent a significant area for future investigation for this compound. Research on analogous structures provides a clear roadmap for these explorations. Quinolone derivatives have been reported to exhibit their therapeutic effects through diverse biological targets. nih.gov

For example, certain quinoline-4-carboxylic acid derivatives have demonstrated antitumor activity by inhibiting the signal transducer and activator of transcription 3 (STAT3). nih.gov Other related compounds, specifically 3-quinoline carboxylic acid derivatives, have been identified as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov The 4-quinolone-3-carboxylic acid scaffold has also been utilized to develop modulators of cannabinoid receptor 2 and inhibitors of HIV-1 integrase. nih.gov The future elucidation of the mechanism for this compound will likely involve screening against these and other relevant biological targets to uncover its specific cellular activities.

Potential Molecular Targets for Quinoline-Based Compounds

| Potential Target | Associated Biological Activity | Example Quinoline Scaffold | Reference |

|---|---|---|---|

| STAT3 (Signal Transducer and Activator of Transcription 3) | Antitumor | Quinoline-4-carboxylic acid derivatives | nih.gov |

| Protein Kinase CK2 | Anticancer | 3-Quinoline carboxylic acid derivatives | nih.gov |

| HIV-1 Integrase | Anti-HIV | 4-Quinolone-3-carboxylic acid derivatives | nih.gov |

| Cannabinoid Receptor 2 (CB2) | Receptor Agonism/Antagonism | 4-Quinolone-3-carboxylic acid derivatives | nih.gov |

| Sirtuin 3 (SIRT3) | Anticancer (potential) | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | frontiersin.org |

Rational Design of Selectively Targeted Analogues

A major trajectory in modern drug discovery is the rational design of analogues that exhibit high selectivity for a specific biological target, thereby increasing efficacy and reducing off-target effects. The this compound structure offers multiple points for chemical modification—the nitro group, the carboxylic acid, and the quinoline core—to create derivatives with tailored properties.

One promising strategy involves designing ligands for specific cell-surface receptors to enable targeted drug delivery. For example, researchers have developed 3-hydroxyquinoline-4-carboxylic acid derivatives that act as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells. publichealthtoxicology.com These analogues displayed strong binding affinities in the nanomolar range, suggesting their potential as vectors for delivering therapeutic agents directly to hepatocytes. publichealthtoxicology.com Another approach focuses on enhancing selectivity for cancer cells by modifying the compound's physicochemical properties, such as its pKa, to exploit the acidic tumor microenvironment. nih.gov By converting the carboxylic acid of this compound into a library of amides or esters, researchers can systematically tune its properties to optimize target engagement and selectivity. researchgate.netfrontiersin.org

Examples of Rationally Designed Quinoline-4-Carboxylic Acid Analogues

| Analogue Type | Intended Target/Goal | Key Research Finding | Reference |

|---|---|---|---|

| 3-Hydroxyquinoline-4-carboxylic acid derivatives | Asialoglycoprotein receptor (ASGPR) for liver targeting | Exhibited strong binding affinity with KD values in the nanomolar range (0.1 - 30 nM). | publichealthtoxicology.com |

| 2,4-Disubstituted quinoline-3-carboxylic acids | Enhanced selectivity for cancer cells | Selectivity was improved by modifying the pKa value of the compounds. | nih.gov |

| 2-Arylquinoline-4-carboxamide derivatives | Inhibition of Alzheimer's-related targets | Designed via Doebner reaction and evaluated in silico as potential inhibitors. | researchgate.net |

Exploration of Unconventional Applications in Materials Science or Analytical Chemistry

Beyond its biomedical potential, the unique structure of this compound makes it a candidate for exploration in unconventional fields like materials science and analytical chemistry. Nitrogen-containing heterocycles, including quinoline and carbazole (B46965) derivatives, are of significant interest as building blocks for novel organic materials with useful electroactive and photoactive properties. researchgate.net Such materials are potential candidates for use in electronic devices like organic solar cells and displays. researchgate.net The electron-withdrawing nitro group and the versatile carboxylic acid handle on this compound could be exploited for polymerization or for tuning the electronic properties of new functional materials.

In analytical chemistry, there is an ongoing need for new methods to detect and quantify specific molecules in complex mixtures. A future research direction could involve developing highly sensitive and selective analytical methods for this compound and its metabolites. This could be modeled after the development of gas chromatography-mass spectrometry (GC-MS) based assays for other carboxylic acids, which require chemical derivatization to enable quantification. mdpi.com The distinct chemical properties of this compound could also be leveraged to develop novel probes, sensors, or specialized stationary phases for chromatography.

Q & A

Q. What are the optimal synthetic routes for 3-nitroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization or substitution reactions. For example, 2-chloroquinoline-4-carboxylic acid is synthesized via refluxing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with POCl₃ in DMF at 100°C for 4 hours . For nitro-substituted derivatives like this compound, nitration conditions (e.g., HNO₃/H₂SO₄ mixture) must be carefully optimized to avoid over-nitration or decomposition. Reaction temperature (0–5°C for nitration) and stoichiometric ratios of nitrating agents are critical for regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group at position 3 deshields adjacent protons, causing distinct splitting patterns (e.g., H-2 and H-4 protons appear as doublets in δ 8.5–9.0 ppm). The carboxylic acid proton (COOH) may appear as a broad singlet (~δ 12–13 ppm) in DMSO-d₆ .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₁₀H₆N₂O₄ (calc. 218.03 g/mol). Fragmentation patterns (e.g., loss of COOH or NO₂ groups) further validate the structure .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline solutions (due to deprotonation of the carboxylic acid). Solubility in ethanol is moderate (~10 mg/mL at 25°C) .

- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong oxidizers (risk of nitro group reduction or decarboxylation) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools can predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model interactions with enzymes like DNA gyrase or mycobacterial targets. The nitro group may form hydrogen bonds with active-site residues (e.g., Arg/Lys), while the carboxylic acid enhances solubility for cellular uptake . DFT calculations (B3LYP/6-31G* basis set) predict charge distribution and reactive sites for electrophilic/nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Assay Validation : Ensure consistency in assay protocols (e.g., MIC values for antimicrobial activity vary with bacterial strain and growth media).

- Metabolic Stability : Use hepatic microsome assays to assess if discrepancies arise from rapid metabolism in certain models.

- Structural Analogues : Compare data with closely related compounds (e.g., 4-(adamantan-1-yl)quinoline-2-carboxylic acid, a potent antitubercular agent) to identify pharmacophore requirements .

Q. How can reaction mechanisms for nitro-group reduction or carboxylate derivatization be elucidated?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces NO₂ to NH₂. Monitor intermediates via TLC (Rf shift) or in-situ IR (disappearance of NO₂ stretches) .

- Carboxylate Activation : Use EDC/HOBt or DCC to convert COOH to active esters for amide coupling. Confirm derivatization via ¹H NMR (disappearance of COOH proton) .

Q. What are the challenges in achieving enantiomeric purity for chiral quinoline derivatives, and how can they be addressed?

- Methodological Answer : Chiral resolution via HPLC (Chiralpak® columns) or enzymatic kinetic resolution (lipases) can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) may improve stereoselectivity .

Data Contradictions and Recommendations

- Synthetic Yields : Discrepancies in reported yields (e.g., 50–80% for similar reactions) may stem from purity of starting materials or solvent quality. Replicate procedures with freshly distilled POCl₃ and anhydrous DMF .

- Biological Activity : Inconsistent IC₅₀ values could reflect assay variability. Standardize protocols using WHO-recommended cell lines and controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.